N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, an oxo group, and a hydrazino group linked to a trimethoxybenzylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(1-naphthyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the naphthyl and trimethoxybenzylidene groups allows for specific interactions with hydrophobic and aromatic regions of proteins, while the hydrazino group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline
- 5-bromo-N’-(2,4,5-trimethoxybenzylidene)-2-furohydrazide
Uniqueness
N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the naphthyl group enhances its ability to participate in π-π interactions, while the trimethoxybenzylidene moiety provides additional sites for chemical modification and interaction with biological targets.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research, from organic synthesis to drug development.
Properties
CAS No. |
769149-27-1 |
---|---|
Molecular Formula |
C22H21N3O5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H21N3O5/c1-28-18-12-20(30-3)19(29-2)11-15(18)13-23-25-22(27)21(26)24-17-10-6-8-14-7-4-5-9-16(14)17/h4-13H,1-3H3,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
SBPASEODUWGKQH-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.